2-Chloro-2-(4-fluorophenyl)acetamide
Overview
Description
2-Chloro-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 2-chloro-2-(4-fluorophenyl)acetamide may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Chloro-2-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 by this compound can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of CYP1A2, leading to enzyme inhibition . This inhibition results in decreased metabolism of substrates that are normally processed by CYP1A2. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of CYP1A2 activity and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit CYP1A2 without causing significant toxicity . At higher doses, this compound can lead to toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with CYP1A2 . The inhibition of this enzyme affects the metabolic flux of various substrates, leading to changes in metabolite levels. Additionally, the compound can interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to transport proteins, facilitating its movement across cellular membranes. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s activity and function are affected by its subcellular localization, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.
Properties
IUPAC Name |
2-chloro-2-(4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLEXFAKGYCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.